Dimethyl vinyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O4P/c1-4-8-9(5,6-2)7-3/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBLJWDJXBQLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336473 | |

| Record name | Dimethyl vinyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10429-10-4 | |

| Record name | Dimethyl vinyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dimethyl Vinylphosphonate

A Note on Chemical Identity: The query "dimethyl vinyl phosphate" is ambiguous. While a substance with this name exists (CAS Number 10429-10-4), publicly available data on its physical properties is scarce[1][2]. It is more probable that the intended compound of interest is the structurally similar and well-characterized dimethyl vinylphosphonate (CAS Number 4645-32-3), which contains a direct carbon-phosphorus bond. This guide will focus on the physical properties of dimethyl vinylphosphonate.

Dimethyl vinylphosphonate is an organophosphorus compound notable for its dual functionality, incorporating both a reactive vinyl group and a phosphonate moiety. This unique structure makes it a valuable monomer in polymer chemistry and a versatile intermediate in the synthesis of agrochemicals, flame retardants, and pharmaceuticals.[3][4][5] A thorough understanding of its physical properties is essential for its application in research and development.

Core Physical Properties

The physical characteristics of dimethyl vinylphosphonate are well-documented across various chemical suppliers and databases. The following table summarizes the key quantitative data.

| Physical Property | Value |

| Molecular Formula | C₄H₉O₃P[3][4][6][7] |

| Molecular Weight | 136.09 g/mol [3][4][6][7] |

| Appearance | Colorless liquid[4][8] |

| Boiling Point | 197-202 °C[3][4][8][9][10] |

| Melting Point | < -30 °C[3][4][8][10] |

| Density | 1.146 g/mL at 20 °C[4][8][9][10] |

| Refractive Index (n₂₀/D) | 1.428 - 1.435[3][4][8] |

| Flash Point | 98 - 101 °C[3][4][8][10][11] |

| Vapor Pressure | 3.83 mmHg at 25 °C[3][4] |

| Water Solubility | Fully miscible[3][4][8][9][10][11] |

Experimental Protocols for Property Determination

The determination of the physical properties of chemical substances like dimethyl vinylphosphonate follows internationally recognized standard protocols to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are a primary reference for these methodologies.[12][13][14][15][16]

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common method involves heating the liquid in a flask connected to a condenser and a thermometer. The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. For substances like dimethyl vinylphosphonate, which have a relatively high boiling point, distillation under reduced pressure may be employed to prevent decomposition, with the results extrapolated to standard atmospheric pressure.

Density Measurement (OECD Guideline 109)

The density of a liquid is typically determined using a pycnometer, a glass flask with a precise volume. The pycnometer is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by the volume of the pycnometer. This measurement is temperature-dependent and is usually performed at a standard temperature, such as 20°C.

Water Solubility (OECD Guideline 105)

The flask method is a common procedure for determining water solubility. A known amount of the substance is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method, such as gas chromatography, after separating any undissolved substance. For substances that are fully miscible, like dimethyl vinylphosphonate, this is observed as the substance dissolving completely in all proportions.

Flash Point Measurement (OECD Guideline 102)

The flash point is the lowest temperature at which the vapors of a volatile substance will ignite in the presence of an ignition source. A common apparatus is the Pensky-Martens closed-cup tester. The substance is heated at a slow, constant rate in a closed cup, and a small flame is periodically directed into the vapor space. The flash point is the temperature at which a flash is observed.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a substance like dimethyl vinylphosphonate.

Caption: A flowchart illustrating the key stages in determining the physicochemical properties of a chemical compound.

References

- 1. This compound | 10429-10-4 | Benchchem [benchchem.com]

- 2. This compound | C4H9O4P | CID 533982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Dimethyl vinylphosphonate | 4645-32-3 [smolecule.com]

- 4. Cas 4645-32-3,DIMETHYL VINYLPHOSPHONATE | lookchem [lookchem.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Dimethyl vinylphosphonate | C4H9O3P | CID 78376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. DIMETHYL VINYLPHOSPHONATE CAS#: 4645-32-3 [amp.chemicalbook.com]

- 9. DIMETHYL VINYLPHOSPHONATE | 4645-32-3 [chemicalbook.com]

- 10. DIMETHYL VINYLPHOSPHONATE CAS#: 4645-32-3 [m.chemicalbook.com]

- 11. DIMETHYL VINYLPHOSPHONATE | 4645-32-3 [amp.chemicalbook.com]

- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 13. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 14. search.library.brandeis.edu [search.library.brandeis.edu]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

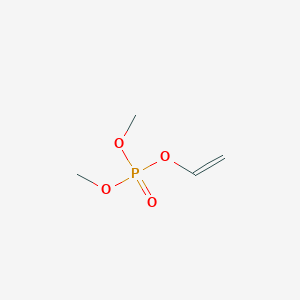

Chemical structure and formula of dimethyl vinyl phosphate.

An In-depth Technical Guide to Dimethyl Vinyl Phosphate

Introduction

This compound (DMVP), a member of the organophosphonate family, is a versatile chemical intermediate with significant applications in materials science and medicinal chemistry. Its unique structure, featuring both a reactive vinyl group and a phosphonate moiety, allows for a wide range of chemical modifications and polymerizations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of novel materials and potential therapeutic agents.

Chemical Structure and Formula

This compound is an organophosphorus compound with a central phosphorus atom bonded to a vinyl group, two methoxy groups, and a double-bonded oxygen atom.

-

Synonyms: Dimethyl ethenylphosphonate, Vinyl dimethylphosphonate, Vinylphosphonic acid dimethyl ester[3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 136.09 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 197-202 °C | [3][4][5] |

| Density | 1.146 g/mL at 20 °C | [3][4][5] |

| Refractive Index | n20/D 1.430-1.435 | [3][4] |

| Flash Point | 98 °C (closed cup) | [3] |

| Storage Temperature | 2-8°C | [3][4][5] |

| Water Solubility | Fully miscible | [5] |

| SMILES | COP(=O)(C=C)OC | [1][3][4] |

| InChI Key | CQCXMYUCNSJSKG-UHFFFAOYSA-N | [1][3][4] |

Experimental Protocols

Synthesis of Dimethyl Vinylphosphonate

A common method for synthesizing dialkyl vinylphosphonates is through the thermal dissociation of dialkyl 2-acetoxyethanephosphonates.[6]

Protocol:

-

Dimethyl 2-acetoxyethanephosphonate is evaporated at 180 °C under reduced pressure (e.g., 40 mbar).[6]

-

The vapor is passed through a tube reactor heated to a high temperature, typically between 400 and 700 °C, in the absence of a catalyst.[6] For instance, at 550 °C with a nitrogen carrier gas, the residence time in the reactor is approximately 0.5 seconds.[6]

-

The products, dimethyl vinylphosphonate and acetic acid, are then condensed and collected.[6]

-

The resulting mixture can be purified to isolate the dimethyl vinylphosphonate. The starting material, dimethyl 2-acetoxyethanephosphonate, can be obtained from the reaction of dimethyl phosphite with vinyl acetate.[6]

Atom Transfer Radical Polymerization (ATRP)

This compound and its derivatives can be polymerized using controlled radical polymerization techniques like ATRP to create polymers with specific properties.

Protocol for ATRP of a this compound Derivative:

-

A typical ATRP of a vinyl phosphate monomer, such as dimethyl(1-ethoxycarbonyl)vinyl phosphate (DECVP), involves the use of a copper catalyst system and an initiator.[7]

-

For example, the polymerization can be initiated with ethyl 2-bromoisobutyrate in the presence of a catalyst system like Cu(I) Cl/2 ,2'-bipyridine.[7]

-

Faster polymerization rates can be achieved with catalyst systems such as Cu(I)Cl/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or Cu(I) Cl/1 ,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA).[7]

-

The reaction is carried out under an inert atmosphere to prevent oxidation of the copper catalyst.

-

The resulting polymer can be purified to remove the catalyst and any unreacted monomer. This method allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[7]

Analytical Method for Organophosphorus Compounds

Gas chromatography (GC) is a common technique for the analysis of organophosphorus compounds like this compound.

Protocol:

-

A gas chromatographic system equipped with a Flame Photometric Detector (FPD) is suitable for the determination of dimethyl methylphosphonate and related compounds in aqueous samples.[8]

-

For soil samples, extraction with a solvent like ethyl acetate is performed, followed by drying and concentration of the extract.[9]

-

An internal standard, such as triethyl phosphate, can be added before analysis.[9]

-

The sample is then injected into the GC, where it is separated on a capillary column (e.g., a 50-m SP2100 glass capillary column).[9]

-

The detector provides a sensitive and selective response to phosphorus-containing compounds, allowing for their quantification.

Biological Activity and Signaling Pathway Inhibition

Vinyl phosphonates are recognized for their potential as enzyme inhibitors, particularly in pathways that are essential for microorganisms but absent in animals.[10] For instance, derivatives of vinyl phosphonic acid have been shown to be potent inhibitors of 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway for the biosynthesis of aromatic amino acids in bacteria and plants.[10]

The following diagram illustrates a simplified representation of the shikimate pathway and the point of inhibition by vinyl phosphonate analogs.

Caption: Inhibition of the Shikimate Pathway by a Vinyl Phosphonate Analog.

Applications

This compound is a valuable precursor and monomer in various applications:

-

Flame Retardants: It can be incorporated into polymers to enhance their flame-retardant properties.[5][11]

-

Adhesives and Coatings: Its derivatives are used in the formulation of adhesives and coatings.[5]

-

Polymer Chemistry: It serves as a monomer for the production of a variety of polymers and copolymers.[5][11]

-

Biomaterials: Modified forms of this compound have potential applications in biomaterials, such as in drug delivery systems.[1]

-

Chemical Synthesis: The reactivity of its vinyl and phosphonate groups makes it a versatile building block for the synthesis of other organophosphorus compounds.[1]

Conclusion

This compound is a significant organophosphorus compound with a diverse range of applications stemming from its unique chemical structure. Its utility as a monomer in polymerization and as a precursor in the synthesis of specialized chemicals, including potential therapeutic agents, underscores its importance in both industrial and research settings. The methodologies for its synthesis and analysis are well-established, and ongoing research continues to explore new applications for this versatile molecule.

References

- 1. Buy Dimethyl vinylphosphonate | 4645-32-3 [smolecule.com]

- 2. Dimethyl vinylphosphonate | C4H9O3P | CID 78376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl vinylphosphonate = 95 GC 4645-32-3 [sigmaaldrich.com]

- 4. ジメチルビニルホスホナート ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cas 4645-32-3,DIMETHYL VINYLPHOSPHONATE | lookchem [lookchem.com]

- 6. JP3765605B2 - Process for producing dimethyl vinylphosphonate from dimethyl 2-acetoxyethanephosphonate - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound | 10429-10-4 | Benchchem [benchchem.com]

Synthesis pathways for dimethyl vinyl phosphate.

An In-Depth Technical Guide to the Synthesis Pathways of Dimethyl Vinyl Phosphate

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a significant organophosphorus compound. The information is intended for researchers, scientists, and professionals in drug development and allied fields. This document details four principal methods of synthesis: the Perkow Reaction, Dehydrochlorination of Trichlorfon, a one-pot synthesis from Phosphorus Trichloride, and the thermal dissociation of Dimethyl 2-acetoxyethanephosphonate.

Perkow Reaction

The Perkow reaction is a classic method for the synthesis of vinyl phosphates from trialkyl phosphites and α-halo ketones. In the case of this compound, the reaction proceeds between trimethyl phosphite and chloral (trichloroacetaldehyde).

Experimental Protocol:

A representative protocol for the Perkow reaction involves the slow addition of trimethyl phosphite to chloral in an inert solvent, such as benzene or toluene. The reaction is exothermic and requires careful temperature control, typically maintained between 0 and 20°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion. The solvent and the byproduct, methyl chloride, are then removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Reactants | Trimethyl phosphite, Chloral |

| Typical Solvent | Benzene, Toluene |

| Reaction Temperature | 0 - 20°C |

| Reported Yield | 85-95% |

| Purity (after distillation) | >98% |

Reaction Pathway Diagram:

Caption: Perkow Reaction for this compound Synthesis.

Dehydrochlorination of Trichlorfon

This compound can be synthesized by the dehydrochlorination of Trichlorfon in an aqueous alkaline solution. This method is commercially significant and relies on the base-promoted elimination of hydrogen chloride.

Experimental Protocol:

Trichlorfon is dissolved in water, and an aqueous solution of an alkali, such as sodium hydroxide or potassium hydroxide, is added dropwise while maintaining the temperature between 40 and 50°C[1]. The pH of the reaction mixture is a critical parameter, with higher pH values favoring the formation of this compound. The reaction is typically monitored by TLC or GC until the consumption of Trichlorfon is complete. The product is then extracted from the aqueous solution using a suitable organic solvent (e.g., dichloromethane or toluene). The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Reactant | Trichlorfon |

| Reagent | Aqueous alkali (e.g., NaOH, KOH) |

| Reaction Temperature | 40 - 50°C[1] |

| Optimal pH | > 7 (conversion increases with pH) |

| Yield | pH-dependent, up to 90% |

| Purity (after extraction) | >95% |

Reaction Pathway Diagram:

Caption: Dehydrochlorination of Trichlorfon to this compound.

One-Pot Synthesis from Phosphorus Trichloride

A more direct "one-pot" synthesis of this compound utilizes phosphorus trichloride, chloral, and methanol as the starting materials. This process avoids the pre-synthesis of phosphite intermediates.

Experimental Protocol:

In a suitable reactor, chloral is mixed with an organic solvent such as toluene. Phosphorus trichloride is then added dropwise at a controlled temperature, typically between 10 and 30°C. After the initial reaction, methanol is added to the mixture, and the temperature is raised to 40-80°C. The reaction is continued for several hours. The progress of the reaction is monitored by analyzing the disappearance of the reactants. Upon completion, the solvent and any volatile byproducts are removed by vacuum distillation to yield crude this compound, which can be further purified.

Quantitative Data:

| Parameter | Value |

| Reactants | Phosphorus Trichloride, Chloral, Methanol |

| Typical Solvent | Toluene |

| Reaction Temperature | 10 - 30°C (initial), 40 - 80°C (final) |

| Reported Yield | 92 - 95% |

| Reported Purity | 90 - 92% |

Experimental Workflow Diagram:

Caption: One-Pot Synthesis Workflow for this compound.

Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate

This gas-phase synthesis method involves the thermal decomposition of dimethyl 2-acetoxyethanephosphonate to produce this compound and acetic acid.

Experimental Protocol:

Dimethyl 2-acetoxyethanephosphonate is vaporized and passed through a heated tube reactor. The reaction is carried out at a high temperature, ranging from 400 to 700°C. The process is typically conducted under reduced pressure to facilitate the vaporization of the starting material and the removal of the products from the reaction zone. The product stream is then cooled and condensed to collect a mixture of this compound and acetic acid. The two components can be separated by fractional distillation.

Quantitative Data:

| Parameter | Value |

| Reactant | Dimethyl 2-acetoxyethanephosphonate |

| Reaction Temperature | 400 - 700°C |

| Pressure | Reduced pressure (e.g., 30-100 mbar) |

| Selectivity | High (approaching 98%) |

| Yield | Dependent on conversion, can be optimized to >90% |

Experimental Setup Diagram:

Caption: Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate.

References

Spectroscopic Characterization of Dimethyl Vinyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl vinyl phosphate (DMVP), a member of the organophosphate family, is a molecule of significant interest in various chemical and biological research areas. Its vinyl and phosphate functional groups impart unique reactivity, making it a versatile building block in organic synthesis and polymer chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, presenting key data, detailed experimental protocols, and visual representations of analytical workflows and structure-elucidation pathways.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| ¹H | 5.94 - 6.81 | Complex Multiplet | - | Vinyl Protons (=CH, =CH₂) |

| ~6.81 | Doublet of Doublet of Triplets | J(H,H) = 17.1, J(H,H) = 6.6, J(H,P) = 21.6 | α-vinyl proton (=CH) | |

| ¹³C | Data not explicitly found in search results | - | - | - |

| ³¹P | Data not explicitly found in search results; however, vinyl phosphonic acid derivatives show shifts in the range of 11-14 ppm[1] | Singlet (proton-decoupled) | - | P |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3095 - 3091 | Medium | =C-H Stretch (Vinyl)[1] |

| 1650 - 1590 | Medium | C=C Stretch (Vinyl)[1] |

| 1300 - 1200 | Strong | P=O Stretch[1] |

| 1100 - 1000 | Strong | P-O-C Stretch[1] |

| 1500 - 1450 | Medium | C-H Bend |

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 152 | Molecular Ion [M]⁺ |

Note: The molecular formula for this compound is C₄H₉O₄P, and the molecular weight is 152.09 g/mol .

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹] | Solvent |

| Specific quantitative data for pure this compound was not found in the search results. As an α,β-unsaturated ester, it is expected to have a π → π transition in the UV region.* | - | - |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are synthesized from general procedures for organophosphorus and vinyl compounds, supplemented with specific details where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C NMR). For ³¹P NMR, an external standard of 85% phosphoric acid is commonly used.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P nuclei.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to ¹H NMR, and a larger number of scans due to the low natural abundance of ¹³C.

-

-

³¹P NMR:

-

Acquire a proton-decoupled ³¹P spectrum.

-

Typical parameters: pulse angle of 45-90°, appropriate spectral width to cover the expected chemical shift range for organophosphates.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal or external standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, the simplest method is to run a neat spectrum.

-

Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the sample holder with the prepared salt plates in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for volatile compounds like this compound.

-

Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) into the GC.

-

The GC separates the components of the sample, and the eluent is directed into the mass spectrometer.

-

-

Ionization Method: Electron Ionization (EI) is a standard method for GC-MS.

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

-

Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

The analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, or hexane).

-

The concentration should be chosen such that the absorbance at the λmax is within the linear range of the instrument (typically 0.2-1.0).

-

-

Instrumentation and Data Acquisition:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

The λmax provides information about the electronic transitions within the molecule.

-

If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Mandatory Visualization

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and elucidated structural information for this compound.

References

Toxicological Profile of Dimethyl Vinyl Phosphate: A Technical Guide

Disclaimer: Specific toxicological data for dimethyl vinyl phosphate is limited in publicly available literature. Therefore, this guide leverages data from the closely related and well-studied organophosphate insecticide, dichlorvos (2,2-dichlorovinyl dimethyl phosphate), to provide a comprehensive toxicological profile. This approach, known as read-across, is a common practice in toxicology for risk assessment of data-poor chemicals. However, it is important to note that the toxicological properties of this compound may differ from those of dichlorvos.

Introduction

This compound is an organophosphate compound. Organophosphates are a class of chemicals widely used as pesticides and are known for their neurotoxic effects. This technical guide provides a detailed overview of the toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of data for this compound, this profile heavily relies on information from its close structural analog, dichlorvos.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Synonyms | Phosphoric acid, dimethyl vinyl ester | - |

| Molecular Formula | C4H9O4P | - |

| Molecular Weight | 152.09 g/mol | - |

| Appearance | Colorless liquid (presumed) | - |

| Boiling Point | Decomposes before boiling | [1] |

| Melting Point | -60 °C (for Dichlorvos) | [1] |

| Vapor Pressure | Data not available | - |

| Water Solubility | Soluble (presumed based on related compounds) | |

| Log P (Octanol/Water Partition Coefficient) | Data not available | - |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound are expected to be similar to other vinyl phosphate insecticides.[2]

Absorption: Organophosphates are readily absorbed through all major routes of exposure: dermal, inhalation, and oral.[3]

Distribution: Following absorption, organophosphates are distributed throughout the body, with the highest concentrations often found in the liver and kidneys.

Metabolism: The metabolism of vinyl phosphate insecticides is a critical detoxification pathway.[2] The primary metabolic routes for vinyl phosphates in mammals include:[4]

-

Hydrolysis: The ester linkages are hydrolyzed by A-esterases (phosphatases), leading to the formation of dimethyl phosphate and the corresponding vinyl alcohol derivative. This is a major detoxification step.

-

Oxidative Dealkylation: The methyl groups can be removed through oxidative processes, primarily mediated by cytochrome P450 enzymes in the liver.

-

Glutathione Conjugation: Glutathione S-transferases can catalyze the conjugation of glutathione to the vinyl group, leading to its excretion.

The degradation of dichlorvos, a related compound, primarily proceeds through hydrolysis, breaking it down into dimethyl phosphate and dichloroacetaldehyde.[5] Microbial degradation in the environment can also play a significant role in breaking down these compounds.[6][7]

Excretion: The metabolic products of vinyl phosphates are more water-soluble and are primarily excreted in the urine.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Inhibition of acetylcholinesterase by this compound leads to the accumulation of acetylcholine in the synaptic cleft.

Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic membrane. This overstimulation of the nervous system is responsible for the clinical signs of organophosphate poisoning.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 58.8 mg/kg | [1] |

| LD50 | Rat | Dermal | 113 mg/kg | [1] |

| LC50 | Rat | Inhalation (4h) | 1.66 ppm (vapor) | [1] |

| LC50 | Rat | Inhalation (4h) | 0.34 mg/L (mist) | [1] |

Signs of Acute Toxicity: The acute toxic effects of organophosphates are a direct result of acetylcholinesterase inhibition and the subsequent cholinergic crisis. Symptoms can be categorized as muscarinic, nicotinic, and central nervous system (CNS) effects.

-

Muscarinic Effects: Salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE), as well as bronchospasm and bronchorrhea.

-

Nicotinic Effects: Muscle fasciculations, cramping, and weakness, which can progress to paralysis of skeletal and respiratory muscles.

-

CNS Effects: Anxiety, restlessness, confusion, ataxia, tremors, seizures, and coma.

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity data for this compound were found. Long-term exposure to organophosphates can lead to ongoing neurological and neurobehavioral effects. For dichlorvos, a No-Observed-Adverse-Effect Level (NOAEL) has been established based on cholinesterase inhibition.

| Endpoint | Species | Route | Duration | Value | Endpoint Observed | Reference |

| NOAEL | Dog | Oral | - | 0.05 mg/kg/day | Reductions in plasma, RBC, and brain cholinesterase activities | [6] |

| NOAEL | Rat | Inhalation | - | 0.05 mg/m³ | Reduction in brain cholinesterase activity | [6] |

Genotoxicity and Carcinogenicity

There is no specific information on the genotoxicity or carcinogenicity of this compound. For the analog dichlorvos, the International Agency for Research on Cancer (IARC) has classified it as Group 2B, possibly carcinogenic to humans.[1]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity and screen for inhibitors.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (or solvent for control)

-

AChE enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Add the DTNB solution to each well.

-

Initiate the reaction by adding the ATCI substrate solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every 30 seconds for 10 minutes) using a microplate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition of AChE activity by the test compound compared to the control.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or evident toxicity) determines the dose for the next step. The method allows for the classification of the substance into a GHS category.

Experimental Workflow for In Vivo Acute Oral Toxicity (OECD 423)

Caption: A simplified workflow for an in vivo acute oral toxicity study following OECD Guideline 423.

Procedure:

-

Animal Selection: Use healthy, young adult rodents of a single sex (usually females).

-

Dose Selection: Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information about the substance's toxicity.

-

Dosing: Administer the test substance by oral gavage to a group of three animals.

-

Observation: Observe the animals closely for signs of toxicity and mortality for at least 14 days.

-

Stepwise Procedure:

-

If 2 or 3 animals die, the test is stopped, and the substance is classified.

-

If 0 or 1 animal dies, the next step is to dose three more animals at a higher or lower dose level, depending on the outcome.

-

This process is repeated until a clear outcome is obtained.

-

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Conclusion

The toxicological profile of this compound is presumed to be dominated by its activity as an acetylcholinesterase inhibitor, a characteristic feature of organophosphate compounds. While specific quantitative toxicity data for this compound is scarce, data from its close structural analog, dichlorvos, indicates a high acute toxicity via oral, dermal, and inhalation routes. The primary mechanism of action involves the disruption of cholinergic neurotransmission, leading to a range of neurotoxic effects. Metabolism is expected to proceed via hydrolysis and oxidative pathways, leading to detoxification and excretion. Further research is warranted to establish a definitive toxicological profile for this compound and to reduce the uncertainty associated with the read-across from dichlorvos.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. The metabolism and degradation of vinyl phosphate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Metabolism of insecticides final by rushikesh kale | PPTX [slideshare.net]

- 5. Dimethyl phosphate | C2H7O4P | CID 13134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

The Environmental Fate and Degradation of Dimethyl Vinyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl vinyl phosphate (DMVP) is an organophosphate ester of significant interest due to its structural relation to a class of compounds widely used as insecticides and chemical warfare agents. Understanding its environmental persistence, degradation pathways, and ultimate fate is crucial for assessing its ecological impact and developing strategies for remediation. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes affecting this compound, drawing upon data from closely related vinyl phosphate compounds due to the limited availability of studies on DMVP itself. The guide details the primary degradation mechanisms—hydrolysis, photolysis, and biodegradation—and summarizes the key degradation products. Methodologies for studying these processes are outlined, and quantitative data are presented for comparative analysis.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. While specific experimental data for this compound is scarce, properties can be estimated based on its structure and data from analogous compounds like dimethyl vinylphosphonate.

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₄H₉O₄P | |

| Molecular Weight | 152.09 g/mol | |

| Structure | A phosphate ester with two methyl groups and one vinyl group attached to the phosphate core. | |

| Water Solubility | Expected to be high, similar to other small organophosphate esters. Fully miscible for dimethyl vinylphosphonate. | [1] |

| Vapor Pressure | Expected to be low to moderate, contributing to potential atmospheric presence. (3.83 mmHg at 25°C for phosphonate analogue) | [1] |

| Log Koc | Expected to be low, indicating limited sorption to soil and sediment and potential for leaching into groundwater. (e.g., Dichlorvos Koc is ~1.45) | [2] |

| Henry's Law Constant | Low to moderate, suggesting some potential for volatilization from water surfaces. |

Note: Some properties are inferred from the closely related compound, dimethyl vinylphosphonate (CAS 4645-32-3), and the vinyl phosphate insecticide, dichlorvos.

Environmental Fate and Persistence

The persistence of a chemical in the environment is a critical factor in its overall risk profile. Chemicals that degrade slowly can accumulate and have long-term effects[3]. Organophosphate esters, particularly those with vinyl groups, are generally considered to be non-persistent in the environment due to their susceptibility to hydrolysis.

-

Soil: In soil environments, the primary degradation pathway for vinyl phosphates is hydrolysis, which is significantly influenced by pH and temperature. Microbial degradation also plays a crucial role in their breakdown[4][5]. Due to its expected high water solubility and low soil organic carbon partition coefficient (Koc), this compound is likely to be mobile in soil and has the potential to leach into groundwater[2][6].

-

Water: Hydrolysis is the dominant degradation mechanism in aquatic environments. The rate of hydrolysis is highly dependent on pH, with faster degradation occurring under alkaline conditions[5][6]. Photodegradation can also contribute to its removal from sunlit surface waters.

-

Air: While some organophosphates can be released into the atmosphere, they are generally degraded by atmospheric radicals. Direct photolysis is not considered a major degradation pathway for compounds like dichlorvos, as they do not strongly absorb UV light above 240 nm[2][5].

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the most significant abiotic degradation pathway for this compound and related vinyl phosphate insecticides. The process involves the cleavage of the phosphoester bond, specifically the P-O-vinyl linkage.

The reaction is highly pH-dependent, with the rate increasing significantly in alkaline (basic) conditions[6]. The primary products of hydrolysis are dimethyl phosphate (DMP) and an aldehyde or ketone, depending on the structure of the vinyl group. For DMVP, this would be acetaldehyde.

The general mechanism involves a nucleophilic attack on the phosphorus atom. Under alkaline conditions, the hydroxide ion (OH⁻) acts as the nucleophile. The toxicity of the parent compound is significantly reduced through this hydrolysis, as the resulting dimethyl phosphate has a much lower affinity for acetylcholinesterase[2].

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light. While direct photolysis of simple vinyl phosphates is often slow, the process can be enhanced by the presence of photosensitizers or through photocatalysis.

Studies on other organophosphate esters have shown that they can be degraded using advanced oxidation processes, such as UV irradiation in the presence of hydrogen peroxide (UV/H₂O₂) or a photocatalyst like titanium dioxide (TiO₂)[7][8]. These processes generate highly reactive hydroxyl radicals (•OH) that attack and mineralize the organic compound, ultimately breaking it down into carbon dioxide, water, and inorganic phosphate[7].

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a key process for the removal of organophosphate pesticides from the environment[9][10].

Microbial Degradation

A wide range of soil and water microorganisms have been shown to degrade organophosphate insecticides. Many bacteria and fungi can utilize these compounds as a source of carbon, phosphorus, or nitrogen[10][11]. The primary mechanism of microbial degradation is enzymatic hydrolysis.

Enzymes such as phosphotriesterases (PTEs) and organophosphate hydrolase (OPH) are highly efficient at breaking the phosphoester bonds of these compounds[9][12][13]. This enzymatic hydrolysis is often much faster than chemical hydrolysis under similar environmental conditions[14].

Several bacterial genera, including Pseudomonas, Flavobacterium, Proteus, and Serratia, have been identified as capable of degrading vinyl phosphate insecticides like dichlorvos[4][13]. Fungi, including species of Aspergillus and Penicillium, also participate in the decomposition of organophosphates[15].

The degradation pathway is similar to chemical hydrolysis, yielding dimethyl phosphate and a carbon-containing fragment that can be further metabolized by the microorganism.

Summary of Degradation Products

The degradation of this compound, through both abiotic and biotic pathways, results in the formation of several breakdown products. The acute toxicity of these degradates is significantly lower than that of the parent compound[2].

| Degradation Product | Formation Pathway(s) | Notes | Reference(s) |

| Dimethyl Phosphate (DMP) | Hydrolysis, Biodegradation | The primary and most common degradation product. | [2][5][6] |

| Acetaldehyde | Hydrolysis, Biodegradation | Formed from the cleavage of the vinyl group. It is volatile and can be further metabolized. | |

| Phosphoric Acid | Further degradation of DMP | Represents complete mineralization of the phosphorus component. | [7] |

| Carbon Dioxide & Water | Complete mineralization | The end products of complete degradation, particularly through advanced oxidation processes. | [8] |

Experimental Protocols and Methodologies

The study of the environmental fate of compounds like this compound involves a combination of laboratory experiments and analytical techniques.

Hydrolysis Studies

A typical hydrolysis experiment involves dissolving the compound in buffered aqueous solutions at various pH levels (e.g., 4, 7, and 9) and incubating them at a constant temperature.

-

Preparation: Stock solutions of this compound are prepared in a suitable solvent (e.g., acetonitrile).

-

Incubation: Aliquots of the stock solution are added to sterile, buffered aqueous solutions at different pH values. The solutions are incubated in the dark at a controlled temperature (e.g., 25°C).

-

Sampling: Samples are collected at specific time intervals.

-

Analysis: The concentration of the parent compound and the formation of degradation products (like DMP) are monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Kinetics: The rate of hydrolysis and the half-life (t₁/₂) at each pH are calculated from the concentration-time data.

Biodegradation Studies

Biodegradation experiments are designed to assess the rate and extent of microbial degradation in environmental matrices like soil or water.

-

Microcosm Setup: Soil or water samples with active microbial populations are placed in controlled environmental chambers or flasks (microcosms).

-

Spiking: The microcosms are spiked with a known concentration of this compound.

-

Incubation: The systems are incubated under controlled conditions (temperature, moisture, light). Sterile controls (e.g., autoclaved soil) are often included to differentiate between biotic and abiotic degradation.

-

Extraction and Analysis: At various time points, subsamples are taken, and the remaining this compound and its metabolites are extracted using appropriate solvents. The extracts are then analyzed by GC-MS or LC-MS/MS to determine the rate of disappearance of the parent compound and the appearance of metabolites.

Analytical Methods

Accurate quantification of the parent compound and its degradation products is essential.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It is commonly used for the analysis of organophosphate pesticides and their metabolites[15][16].

-

High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), HPLC is suitable for analyzing less volatile and more polar compounds, including degradation products like dimethyl phosphate[13][17].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of unknown degradation products.

Visualizations

The following diagrams illustrate the key degradation pathway and a typical experimental workflow for studying the environmental fate of this compound.

Caption: Primary degradation pathway of this compound.

Caption: Experimental workflow for a biodegradation study.

Conclusion

This compound, like other vinyl phosphate esters, is not expected to be persistent in the environment. Its degradation is primarily driven by chemical hydrolysis, especially under alkaline conditions, and microbial metabolism in soil and water. The main degradation products, dimethyl phosphate and acetaldehyde, are of significantly lower toxicity than the parent compound. While direct photolysis is a minor pathway, advanced oxidation processes can effectively lead to its complete mineralization. Future research should focus on obtaining specific experimental data for this compound to confirm the degradation kinetics and pathways inferred from related compounds, thereby allowing for a more precise environmental risk assessment.

References

- 1. Cas 4645-32-3,DIMETHYL VINYLPHOSPHONATE | lookchem [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Why environmental persistence should be a top priority for safe and sustainable products — Embark Chemical Consulting [embarkchemical.com]

- 4. Biodegradation of Dichlorovos (Organophosphate Pesticide) in Soil by Bacterial Isolates | Semantic Scholar [semanticscholar.org]

- 5. Dichlorvos toxicity: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. biotechrep.ir [biotechrep.ir]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biodegradation of the organophosphate pesticide tetrachlorvinphos by bacteria isolated from agricultural soils in México [scielo.org.mx]

- 17. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Dimethyl Vinyl Phosphate (Dichlorvos) as an Insecticide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl vinyl phosphate, commonly known as dichlorvos (DDVP), is a broad-spectrum organophosphate insecticide that has been utilized for decades in pest control. Its efficacy stems from its potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. This technical guide provides an in-depth exploration of the mechanism of action of dichlorvos, detailing its biochemical interactions, toxicological effects, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in insecticide development and neurotoxicology.

Introduction

Dichlorvos is a volatile organophosphate insecticide effective against a wide range of pests, including flies, mosquitoes, and cockroaches.[1][2] It acts as a contact and stomach poison, with rapid knockdown capabilities.[2] The primary mode of action of dichlorvos, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the central nervous system in both insects and mammals.[3] This guide will dissect the molecular interactions underlying this mechanism, present key quantitative data on its toxicity, and provide detailed protocols for relevant experimental assays.

Chemical and Physical Properties

Dichlorvos is a colorless to amber liquid with a mild aromatic odor.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₇Cl₂O₄P | [3] |

| Molecular Weight | 220.98 g/mol | [3] |

| Density | 1.415 g/mL at 25°C | [3] |

| Boiling Point | 140 °C at 27 hPa | [4] |

| Vapor Pressure | 1.2 x 10⁻² mmHg at 20°C | [3] |

| Solubility in Water | Soluble | [4] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of dichlorvos is the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE by dichlorvos leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function.[3]

The Cholinergic Synapse

In a healthy cholinergic synapse, the arrival of a nerve impulse at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to its receptors on the postsynaptic membrane, leading to the propagation of the nerve signal. To terminate the signal, AChE rapidly breaks down ACh into choline and acetate.

Inhibition by Dichlorvos

Dichlorvos acts as an irreversible inhibitor of AChE. The phosphate group of dichlorvos covalently binds to the serine hydroxyl group in the active site of the enzyme, forming a stable, phosphorylated enzyme that is functionally inactive. This prevents the breakdown of acetylcholine.

The accumulation of acetylcholine in the synapse leads to a state of hyperexcitation, characterized by continuous firing of nerve impulses. This uncontrolled nerve activity results in tremors, paralysis, and ultimately, the death of the insect.

Quantitative Toxicity Data

The toxicity of dichlorvos varies among different insect species and developmental stages. The following tables summarize key quantitative data from toxicological studies.

Lethal Dose (LD₅₀) Values

The LD₅₀ is the dose of a substance that is lethal to 50% of a test population.

| Insect Species | Developmental Stage | LD₅₀ (µ g/insect ) | Reference |

| Musca domestica (House Fly) | Adult (Susceptible Strain) | 0.0399 | [5] |

| Musca domestica (House Fly) | Adult (Resistant Strain - Isfahan) | 515.29 | [1] |

| Musca domestica (House Fly) | Adult (Resistant Strain - Mobarake) | 385.22 | [1] |

| Blattella germanica (German Cockroach) | 4-week-old Nymph | 0.108 | [6] |

| Blattella germanica (German Cockroach) | 6-week-old Nymph | 2.003 | [6] |

| Blattella germanica (German Cockroach) | Adult Male | 1.152 | [6] |

| Blattella germanica (German Cockroach) | Adult Female | 1.455 | [6] |

Inhibitory Concentration (IC₅₀) Values

The IC₅₀ is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

| Insect Species | Enzyme Source | IC₅₀ (µM) | Reference |

| Musca domestica (House Fly) | Head Homogenate (Susceptible) | Not explicitly stated, but used as baseline | [1] |

| Musca domestica (House Fly) | Head Homogenate (Resistant - Isfahan) | 343.94-fold less sensitive than susceptible | [1] |

| Musca domestica (House Fly) | Head Homogenate (Resistant - Mobarake) | 741.93-fold less sensitive than susceptible | [1] |

| Colossoma macropomum (Tambaqui Fish) | Brain Homogenate | 0.368 | [7] |

Experimental Protocols

Determination of LD₅₀ by Topical Application

This protocol describes a standard method for determining the acute contact toxicity of dichlorvos to adult insects.

Materials:

-

Technical grade dichlorvos

-

Acetone (analytical grade)

-

Micropipettes or microapplicator

-

Adult insects of a uniform age and sex

-

CO₂ or cold plate for anesthesia

-

Holding containers (e.g., petri dishes with ventilated lids)

-

Food and water source for insects

-

Probit analysis software

Procedure:

-

Preparation of Dichlorvos Solutions: Prepare a stock solution of dichlorvos in acetone. From this stock, create a series of at least five serial dilutions to be used for the bioassay.

-

Insect Handling: Anesthetize a batch of insects using a brief exposure to CO₂ or by placing them on a cold plate.

-

Topical Application: Using a calibrated microapplicator, apply a precise volume (typically 1 µL) of each dichlorvos dilution to the dorsal thorax of each insect.[8][9] A separate group of insects should be treated with acetone alone to serve as a control.

-

Incubation: Place the treated insects into holding containers with access to food and water. Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark photoperiod).

-

Mortality Assessment: Record the number of dead insects in each group at a predetermined time, typically 24 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.

-

Data Analysis: If mortality in the control group is between 5% and 20%, the data should be corrected using Abbott's formula. The dose-mortality data is then subjected to probit analysis to determine the LD₅₀ value and its 95% confidence intervals.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is used to determine the in vitro inhibition of AChE by dichlorvos.[10][11]

Materials:

-

Insect tissue (e.g., heads)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Homogenizer

-

Refrigerated centrifuge

-

Dichlorvos

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Homogenize insect heads in ice-cold phosphate buffer. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes. Collect the supernatant, which contains the AChE enzyme.[11][12]

-

Assay Preparation: In the wells of a 96-well microplate, add the enzyme supernatant.

-

Inhibitor Addition: Add various concentrations of dichlorvos to the wells. Include a control group with no inhibitor.

-

Reaction Initiation: To start the reaction, add a solution containing ATCI and DTNB to each well.

-

Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over a set period. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of AChE inhibition for each dichlorvos concentration relative to the control. The IC₅₀ value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The insecticidal activity of this compound is unequivocally linked to its potent and irreversible inhibition of acetylcholinesterase. This disruption of cholinergic neurotransmission leads to a cascade of physiological effects that are ultimately lethal to susceptible insects. Understanding the intricacies of this mechanism, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued development of effective and selective pest control strategies, as well as for assessing and mitigating the risks associated with insecticide resistance. The information compiled in this guide serves as a foundational resource for professionals dedicated to advancing the science of insecticide action and neurotoxicology.

References

- 1. Dichlorvos Resistance in the House Fly Populations, Musca domestica, of Iranian Cattle Farms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. coromandel.biz [coromandel.biz]

- 3. Dichlorvos toxicity: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichlorvos - Wikipedia [en.wikipedia.org]

- 5. Tolerance of house fly, Musca domestica L. (Diptera: Muscidae) to dichlorvos (76% EC) an insecticide used for fly control in the tsunami-hit coastal villages of southern India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stage-Dependent Tolerance of the German Cockroach, Blattella germanica for Dichlorvos and Propoxur - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of dichlorvos on the acetylcholinesterase from tambaqui (Colossoma macropomum) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. scientists.uz [scientists.uz]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

Solubility and Stability of Dimethyl Vinyl Phosphate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of dimethyl vinyl phosphate (DMVP) in aqueous solutions. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Physicochemical Properties of this compound

This compound (DMVP) is an organophosphorus compound with the chemical formula C₄H₉O₃P. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₉O₃P | |

| Molecular Weight | 136.09 g/mol | |

| CAS Number | 4645-32-3 | |

| Appearance | Colorless liquid | |

| Density | 1.146 g/mL at 20 °C | |

| Boiling Point | 197-202 °C | |

| Refractive Index | n20/D 1.430-1.435 | |

| Storage Temperature | 2-8°C |

Solubility in Aqueous Solutions

This compound is characterized by its high solubility in water. Multiple sources describe it as being "fully miscible with water" under ambient conditions.[1] This high water solubility is attributed to the hydrophilic nature of the phosphonate group.

Quantitative Solubility Data

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its handling, storage, and application. The primary degradation pathway in aqueous media is hydrolysis. The molecule is noted to be sensitive to light, air, and moisture, and it is recommended to be stored under cold conditions.[1]

Hydrolysis of this compound

The ester linkages in this compound are susceptible to hydrolysis, which can be catalyzed by acids or bases. The ultimate hydrolysis product is vinylphosphonic acid, with the stepwise loss of two methyl groups.

A known procedure for the complete hydrolysis of this compound involves refluxing in 6 M aqueous hydrochloric acid for two hours.[4] This demonstrates its instability under strong acidic conditions and elevated temperatures.

Hydrolysis Pathway of this compound

Caption: Hydrolysis of DMVP proceeds in two steps to yield vinylphosphonic acid.

Influence of pH and Temperature on Stability

To illustrate the potential impact of pH, Table 2 presents photodegradation half-life data for other phosphonates in aqueous solutions. While this is a different degradation mechanism, it highlights the significant influence of pH on the stability of this class of compounds.

| Phosphonate | pH | Iron Presence | Half-life (minutes) | Reference |

| NTMP, EDTMP, DTPMP, HDTMP | 3 | Without | 15 - 35 | [5] |

| NTMP, EDTMP, DTPMP, HDTMP | 3 | With (3.6 µM) | 5 - 10 | [5] |

| NTMP, EDTMP, DTPMP, HDTMP | 5-6 | Without | 10 - 35 | [5] |

| NTMP, EDTMP, DTPMP, HDTMP | 5-6 | With (3.6 µM) | 5 - 15 | [5] |

| NTMP, EDTMP, DTPMP, HDTMP | 10 | Without | 50 - 75 | [5] |

| NTMP, EDTMP, DTPMP, HDTMP | 10 | With (3.6 µM) | 35 - 60 | [5] |

NTMP: Nitrilotris-methylenephosphonic acid, EDTMP: Ethylenediamine-tetra-methylenephosphonic acid, DTPMP: Diethylenetriaminepenta-methylenephosphonic acid, HDTMP: Hexaethylenediamine-tetra-methylenephosphonic acid.

Experimental Protocols

For researchers needing to generate specific solubility and stability data for this compound, standardized methodologies are recommended.

Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol provides a framework for determining the water solubility of a substance.

Experimental Workflow for Solubility Determination

Caption: A general workflow for determining the water solubility of DMVP.

Methodology:

-

Preliminary Test: To estimate the approximate solubility, add increasing volumes of water at room temperature to a known amount of this compound (e.g., 0.1 g) in a stoppered measuring cylinder. After each addition, shake the mixture for 10 minutes and visually inspect for undissolved compound.[2]

-

Flask Method (for solubilities > 10⁻² g/L):

-

Prepare a saturated solution of this compound in water at a constant temperature (e.g., 20 ± 0.5 °C).

-

Stir the solution for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Allow the mixture to stand to separate the phases.

-

Analyze the concentration of this compound in the aqueous phase using a suitable analytical method.

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is filled with an inert support material coated with the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The concentration of the substance in the eluate is monitored until it reaches a plateau, indicating saturation.

-

Determination of Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at different pH values.[6]

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Solution: Prepare a solution of this compound in each buffer solution. The concentration should be low enough to be soluble but high enough for accurate quantification.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C).

-

Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

-

Analysis: Determine the concentration of the remaining this compound in each aliquot using a validated, stability-indicating analytical method.

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the pseudo-first-order rate constant (k) and the half-life (t₁/₂) for the degradation at each pH.

Analytical Methods for Quantification

A validated analytical method is crucial for accurate solubility and stability studies. While a specific, published stability-indicating method for this compound was not identified, suitable methods can be developed based on common techniques for organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is a common approach for such studies.

Proposed HPLC Method Parameters:

-

Column: C18 (e.g., Inertsil ODS, 150 x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).[7]

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Column Temperature: Maintained at a constant temperature (e.g., 35 °C).[7]

Method development would involve optimizing the mobile phase composition to achieve good resolution between the parent this compound peak and any degradation products.

Gas Chromatography (GC)

Gas chromatography can also be employed, particularly for the analysis of the parent compound and potentially volatile degradation products.

Proposed GC Method Parameters:

-

Column: A capillary column with a suitable stationary phase (e.g., 5% OV-210).[9]

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium or Nitrogen.

-

Detector: A phosphorus-specific detector such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is recommended for selectivity and sensitivity. Mass Spectrometry (MS) can also be used for identification and quantification.

-

Derivatization: The hydrolysis products (monomethyl vinyl phosphate and vinylphosphonic acid) are ionic and not volatile. Their analysis by GC would require a derivatization step, for example, by benzylation, to form volatile esters.[9]

Signaling Pathways

The reviewed scientific literature did not contain any information regarding the involvement of this compound in biological signaling pathways. As a synthetic intermediate, it is not expected to have a direct role in cellular signaling.

Conclusion

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. acri.gov.tw [acri.gov.tw]

- 3. files.chemicalwatch.com [files.chemicalwatch.com]

- 4. mdpi.com [mdpi.com]

- 5. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. wjmpr.com [wjmpr.com]

- 9. d-nb.info [d-nb.info]

Dimethyl Vinyl Phosphate: A Technical Overview of Synonyms, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl vinyl phosphate (CAS Number: 10429-10-4), a member of the organophosphate class of compounds. This document will cover its nomenclature, and in the absence of extensive specific data, will draw upon the broader knowledge of vinyl phosphates to discuss its synthesis, and biological mechanism of action. It is important to note that while there is a significant body of research on the structurally related dimethyl vinylphosphonate (CAS Number: 4645-32-3), specific experimental data for this compound is limited in publicly accessible literature.

Nomenclature and Chemical Identity

This compound is known by several alternative names. Clarity in nomenclature is critical to distinguish it from its phosphonate analogue.

| Identifier Type | Value |

| IUPAC Name | Ethenyl dimethyl phosphate |

| CAS Number | 10429-10-4[1][2][3] |

| Synonyms | Phosphoric acid vinyldimethyl ester, Phosphoric acid dimethylvinyl ester[3] |

| Molecular Formula | C4H9O4P[2] |

| Molecular Weight | 152.09 g/mol [1] |

Synthesis of Vinyl Phosphates

The synthesis of vinyl phosphates is most notably achieved through the Perkow reaction. This reaction involves the treatment of a trialkyl phosphite with a haloketone, which results in the formation of a dialkyl vinyl phosphate and an alkyl halide.[4] This is a key distinction from the Michaelis–Arbuzov reaction, which would typically yield a beta-keto phosphonate.[4]

Other synthetic routes to related vinyl phosphorus compounds can involve olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reactions, which are versatile methods for the formation of carbon-carbon double bonds.[1]

Caption: General schematic of the Perkow reaction for vinyl phosphate synthesis.

Biological Activity and Mechanism of Action

As an organophosphate, this compound is anticipated to act as a cholinesterase inhibitor. This class of compounds is known to interfere with the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine.

Caption: Mechanism of cholinesterase inhibition by organophosphates.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely reported in the literature. However, a general procedure for the synthesis of vinyl phosphates via the Perkow reaction would involve the slow addition of an α-haloketone to a solution of a trialkyl phosphite, often at elevated temperatures. The reaction progress would typically be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Purification is usually achieved by distillation under reduced pressure or column chromatography.

Characterization would involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR would be used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the P=O and C=C bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

For the assessment of biological activity, an in vitro cholinesterase inhibition assay would be employed. A typical protocol involves:

-

Enzyme Preparation: A source of acetylcholinesterase (e.g., from bovine erythrocytes or recombinant human AChE) is prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is incubated with varying concentrations of this compound for a defined period.

-

Substrate Addition: A chromogenic substrate, such as acetylthiocholine, is added.

-

Activity Measurement: The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the color change produced by the reaction of the product (thiocholine) with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Conclusion

This compound is an organophosphate compound with potential applications stemming from its reactivity and presumed biological activity as a cholinesterase inhibitor. While it shares a mechanistic framework with other well-studied organophosphates, a notable scarcity of specific experimental data for this compound exists in the public domain. Further research is required to fully characterize its physicochemical properties, delineate its biological activity with quantitative metrics, and develop detailed synthetic and analytical protocols. The information provided herein, based on the broader understanding of vinyl phosphates, serves as a foundational guide for researchers and professionals in the fields of chemistry and drug development.

References

- 1. This compound | 10429-10-4 | Benchchem [benchchem.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Phosphoric acid vinyldimethyl ester | 10429-10-4 [amp.chemicalbook.com]

- 4. Perkow reaction - Wikipedia [en.wikipedia.org]

- 5. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

Biological activity of dimethyl vinyl phosphate derivatives.

An In-Depth Technical Guide to the Biological Activity of Dimethyl Vinyl Phosphate Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract